molecular formula C10H3Cl3F2N2 B13093090 2,4-Difluoro-5-(2,3,4-trichlorophenyl)pyrimidine

2,4-Difluoro-5-(2,3,4-trichlorophenyl)pyrimidine

Cat. No.: B13093090
M. Wt: 295.5 g/mol
InChI Key: NBMDKRYPTDOHKX-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-(2,3,4-trichlorophenyl)pyrimidine is a heterocyclic aromatic compound that contains both fluorine and chlorine atoms. It is known for its unique chemical properties, which make it a valuable compound in various scientific and industrial applications. The presence of both fluorine and chlorine atoms in the pyrimidine ring enhances its reactivity and stability, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-5-(2,3,4-trichlorophenyl)pyrimidine typically involves the reaction of 2,3,4-trichlorophenylamine with a fluorinated pyrimidine precursor. One common method is the nucleophilic aromatic substitution reaction, where the fluorine atoms are introduced into the pyrimidine ring through the reaction with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction is usually carried out under controlled conditions, such as low temperature and an inert atmosphere, to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production. The use of automated systems and advanced monitoring techniques ensures consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-5-(2,3,4-trichlorophenyl)pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) under anhydrous conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can produce oxides or reduced derivatives, respectively .

Scientific Research Applications

2,4-Difluoro-5-(2,3,4-trichlorophenyl)pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Difluoro-5-(2,3,4-trichlorophenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and chlorine atoms enhances its binding affinity and specificity towards these targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with receptors to modulate their signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluoro-5-(2,4,5-trichlorophenyl)pyrimidine
  • 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
  • 2,4-Dichloro-5-fluoropyrimidine

Uniqueness

2,4-Difluoro-5-(2,3,4-trichlorophenyl)pyrimidine is unique due to the specific arrangement of fluorine and chlorine atoms in its structure. This unique arrangement imparts distinct chemical properties, such as increased reactivity and stability, compared to other similar compounds. The presence of multiple halogen atoms also enhances its potential for various chemical transformations and applications .

Properties

Molecular Formula

C10H3Cl3F2N2

Molecular Weight

295.5 g/mol

IUPAC Name

2,4-difluoro-5-(2,3,4-trichlorophenyl)pyrimidine

InChI

InChI=1S/C10H3Cl3F2N2/c11-6-2-1-4(7(12)8(6)13)5-3-16-10(15)17-9(5)14/h1-3H

InChI Key

NBMDKRYPTDOHKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C2=CN=C(N=C2F)F)Cl)Cl)Cl

Origin of Product

United States

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